molecular formula C16H15NO3 B3004104 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide CAS No. 486994-23-4

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B3004104
CAS No.: 486994-23-4
M. Wt: 269.3
InChI Key: XUMPPPBHDOMGSD-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)-N-(2-methylphenyl)acetamide is an acetamide derivative featuring a phenoxy group substituted with a formyl moiety at the ortho position and an N-(2-methylphenyl) (o-tolyl) group. The formyl group on the phenoxy ring enhances reactivity, enabling further derivatization, while the o-tolyl substituent may influence lipophilicity and binding affinity to biological targets. Synthetically, it is prepared via nucleophilic substitution of 2-chloroacetamide with salicylaldehyde derivatives under basic conditions .

Properties

IUPAC Name

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-6-2-4-8-14(12)17-16(19)11-20-15-9-5-3-7-13(15)10-18/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPPPBHDOMGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-formylphenol with N-(2-methylphenyl)acetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)-N-(2-methylphenyl)acetamide.

    Reduction: 2-(2-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, halogen).

Scientific Research Applications

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may play a role in binding to active sites of enzymes or receptors, while the phenoxy and acetamide groups may contribute to the compound’s overall stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Phenoxy Substituents N-Substituent Molecular Weight Reported Activities References
Target : 2-(2-Formylphenoxy)-N-(2-methylphenyl)acetamide 2-formyl 2-methylphenyl ~283.3* Not explicitly reported; inferred anti-inflammatory/anticancer potential
2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide 2-ethoxy, 4-formyl 2-methylphenyl 313.3 Synthetic intermediate; unconfirmed bioactivity
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide 2-methoxy, 4-formyl 2-methylphenyl 290.75 No direct activity data
2-(2-Formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide 2-formyl 2,2,2-trifluoroethyl 261.2 Unreported; trifluoroethyl may enhance metabolic stability
2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 3-methyl 2-(4-morpholinyl)phenyl 340.4 Potential CNS activity due to morpholine moiety
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide 2-fluoro Thiadiazole-pyridinyl 467.9 Anticancer (IC₅₀ = 1.8 µM on Caco-2 cells)

*Calculated based on molecular formula C₁₆H₁₅NO₃.

Pharmacological Activity

  • Anti-inflammatory/Analgesic Potential: Substituted phenoxy acetamides, such as those with methoxy or bromo groups, demonstrate significant anti-inflammatory and analgesic effects in preclinical models . The target compound’s formyl group may enhance hydrogen bonding with cyclooxygenase (COX) enzymes, though direct evidence is lacking.
  • Anticancer Activity: Analogues like 2-(2-fluoro-phenoxy)-N-thiadiazolyl-acetamide exhibit cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), suggesting that electron-withdrawing groups (e.g., formyl) could modulate apoptosis pathways .
  • Synthetic Versatility : The formyl group in the target compound allows for further functionalization, such as Schiff base formation or condensation reactions, to optimize pharmacokinetic properties .

Physicochemical Properties

  • Solubility : Formyl and ethoxy groups may reduce aqueous solubility compared to methoxy derivatives .
  • Hydrogen Bonding: The formyl group provides a hydrogen bond acceptor site, which could enhance target binding compared to non-polar substituents .

Biological Activity

2-(2-formylphenoxy)-N-(2-methylphenyl)acetamide, with CAS No. 486994-23-4, is an organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C15H15NO3
Molecular Weight : 255.29 g/mol
Functional Groups : Acetamide, phenoxy group, formyl group

The compound's structure includes a phenoxy linkage and an acetamide functional group, which may influence its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It potentially binds to various receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

StudyCell LineConcentration (μM)Effect
Study 1HepG2 (liver cancer)2, 4, 8Induced apoptosis via mitochondrial pathway
Study 2MCF-7 (breast cancer)5, 10Inhibited cell growth significantly
Study 3A549 (lung cancer)1, 5Reduced viability in a dose-dependent manner

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against certain bacterial strains. The following table outlines the antimicrobial efficacy observed:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate the potential application of this compound in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several case studies have elucidated the biological activities of this compound:

  • Case Study 1 : A study conducted on HepG2 cells indicated that treatment with the compound resulted in significant cell cycle arrest at the S phase. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells compared to controls.
  • Case Study 2 : Research involving animal models demonstrated that this compound could reduce tumor growth in vivo when administered at specific dosages, supporting its therapeutic potential.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.
  • In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

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